molecular formula C4H6BNO4 B8187944 2-Hydroxylmethyl--oxazole-5-boronic acid

2-Hydroxylmethyl--oxazole-5-boronic acid

Cat. No.: B8187944
M. Wt: 142.91 g/mol
InChI Key: WZLFCNDKUYKEHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxylmethyl–oxazole-5-boronic acid typically involves the formation of boronic esters as intermediates. One common method is the reaction of oxazole derivatives with boronic acid reagents under mild conditions. The process often includes the use of protective groups to ensure selective functionalization .

Industrial Production Methods

Industrial production methods for boronic acids, including 2-Hydroxylmethyl–oxazole-5-boronic acid, often involve large-scale reactions using boron-containing reagents. These methods are designed to be efficient and cost-effective, with a focus on high yield and purity. Techniques such as acoustic dispensing technology have been employed to accelerate the synthesis and miniaturize reaction scouting .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxylmethyl–oxazole-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild, allowing for high functional group tolerance .

Major Products

The major products formed from these reactions include boronic esters, substituted oxazole derivatives, and other boron-containing compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-Hydroxylmethyl–oxazole-5-boronic acid involves its ability to form reversible covalent bonds with biological targets. This property makes it a valuable tool in medicinal chemistry for the development of enzyme inhibitors. The compound interacts with molecular targets through its boronic acid group, which can form stable complexes with diols and other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydroxylmethyl–oxazole-5-boronic acid include other boronic acids and their derivatives, such as:

Uniqueness

What sets 2-Hydroxylmethyl–oxazole-5-boronic acid apart from other boronic acids is its unique structure, which includes an oxazole ring. This structure imparts specific reactivity and properties that are valuable in various applications, particularly in the synthesis of heterocyclic compounds and as a building block in medicinal chemistry .

Properties

IUPAC Name

[2-(hydroxymethyl)-1,3-oxazol-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO4/c7-2-4-6-1-3(10-4)5(8)9/h1,7-9H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLFCNDKUYKEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(O1)CO)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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